

An In-depth Technical Guide to the Solubility and Stability of 1-Acetylpiperazine

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Compound of Interest

Compound Name: 1-Acetylpiperazine

Cat. No.: B087704

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of **1-Acetylpiperazine**. The information is intended to support research, development, and formulation activities involving this compound. Due to the limited publicly available quantitative data, this guide also furnishes detailed, standard experimental protocols to enable researchers to generate crucial data in their own laboratories.

Introduction to 1-Acetylpiperazine

1-Acetylpiperazine, a derivative of piperazine, is a versatile building block in organic synthesis, particularly in the pharmaceutical industry. Its chemical structure, featuring a piperazine ring with an acetyl group, makes it a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Understanding its physicochemical properties, such as solubility and stability, is critical for its effective use in drug discovery and development, ensuring optimal formulation, and predicting its fate in biological systems.

Solubility Profile

The solubility of an active pharmaceutical ingredient is a critical determinant of its bioavailability and is a key consideration in formulation development. Below is a summary of the known solubility of **1-Acetylpiperazine** in various solvents.

Quantitative Solubility Data

Quantitative data for the solubility of **1-Acetylpiperazine** is limited in publicly accessible literature. The available data is summarized in Table 1.

Solvent	Solubility	Temperature (°C)
Water	210 g/L[1][2][3][4]	20
Methanol	1 g / 10 mL[1][2][5][6][7]	Not Specified

Qualitative Solubility Information

1-Acetylpiperazine is qualitatively described as being soluble in a range of organic solvents.

- Soluble in: Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, and Ethanol.[2]

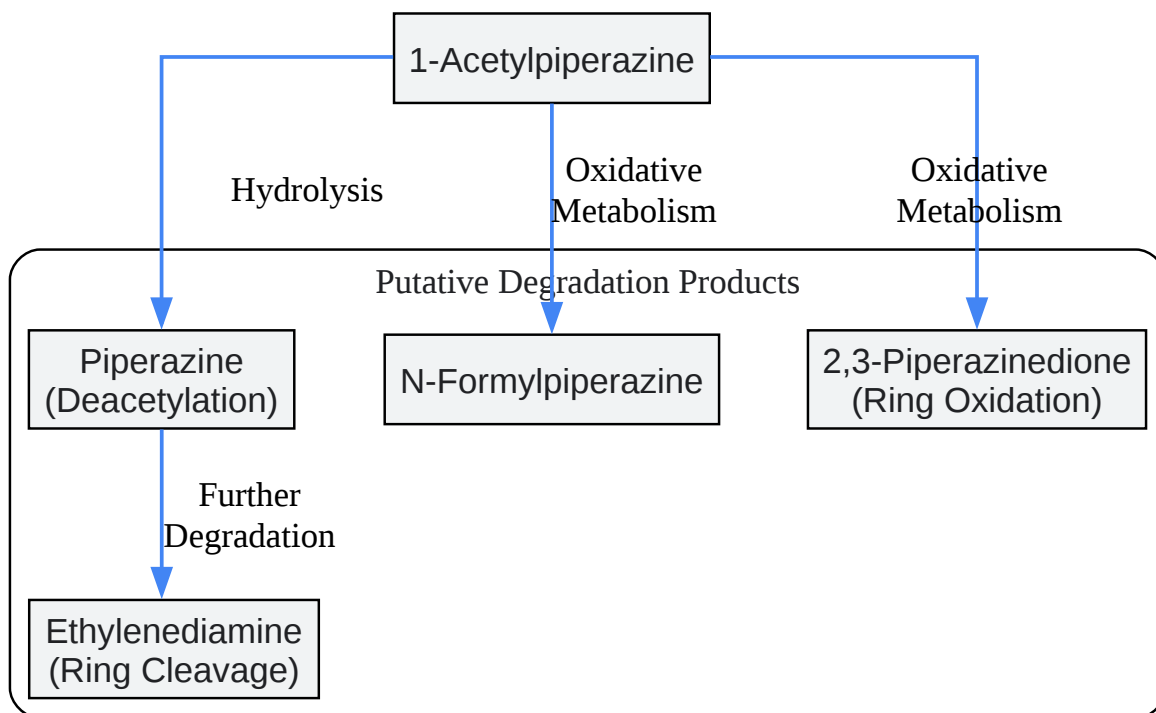
Stability Profile

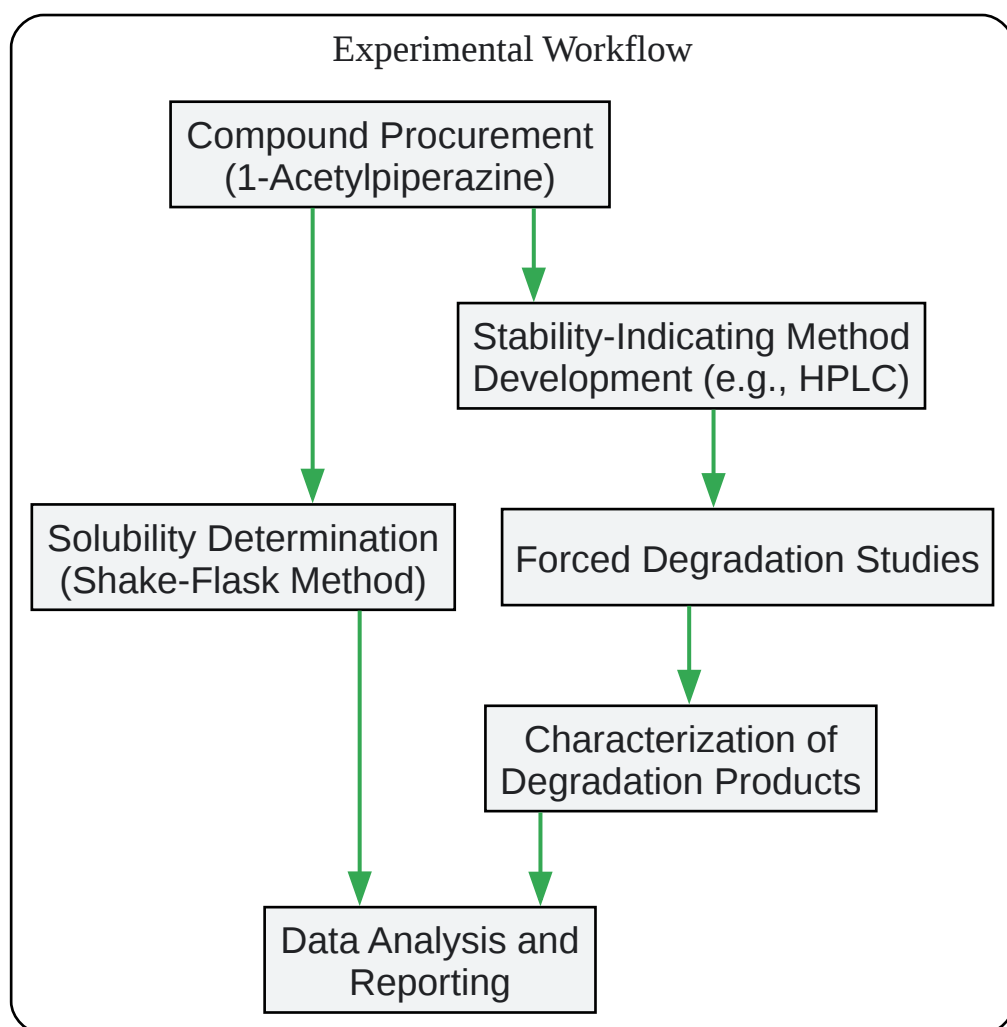
The chemical stability of a compound is a crucial factor for its storage, handling, and the shelf-life of formulations. **1-Acetylpiperazine** is known to be hygroscopic, indicating its sensitivity to moisture.[1][2] It is recommended to store the compound in a dark place under an inert atmosphere at room temperature.[1][2]

Degradation Pathways

Specific studies detailing the degradation pathways of **1-Acetylpiperazine** under various stress conditions (e.g., pH, temperature, light) are not extensively available. However, insights into its potential biotransformation can be drawn from studies on molecules containing the **1-acetylpiperazine** moiety. For instance, in the metabolism of ketoconazole, the **1-acetylpiperazine** portion is biotransformed into several products, suggesting potential degradation routes.

A putative degradation pathway for **1-Acetylpiperazine** based on these metabolic products is presented below. This pathway highlights potential points of enzymatic or chemical attack, such as hydrolysis of the acetyl group and oxidation of the piperazine ring.





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